molecular formula C22H31NO B1389343 N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline CAS No. 1040687-18-0

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline

Cat. No.: B1389343
CAS No.: 1040687-18-0
M. Wt: 325.5 g/mol
InChI Key: YBSGHJULVUNNGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline involves several steps. Typically, the synthetic route includes the reaction of 2-(sec-butyl)phenol with 1-bromo-2-butane to form 2-(sec-butyl)phenoxybutane. This intermediate is then reacted with 3,5-dimethylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is utilized in biochemical assays and studies related to protein interactions and functions.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline involves its interaction with specific molecular targets. The phenoxy and aniline groups in the compound allow it to bind to proteins and enzymes, affecting their activity and function. The sec-butyl group enhances the compound’s hydrophobic interactions, facilitating its binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline can be compared with similar compounds such as:

These comparisons highlight the unique structural features and properties of this compound, making it distinct in its applications and interactions.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-6-18(5)21-10-8-9-11-22(21)24-20(7-2)15-23-19-13-16(3)12-17(4)14-19/h8-14,18,20,23H,6-7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSGHJULVUNNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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